4-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its diverse applications in scientific research. This compound features a triazole ring, a dichlorophenyl group, and a trimethoxyphenyl group, making it a unique molecule with significant potential in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,6-dichlorobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine, followed by cyclization with thiocarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .
Scientific Research Applications
4-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-fungal, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:
Molecular Targets: Tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1).
Pathways Involved: The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
4-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a dichlorophenyl group and a trimethoxyphenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16Cl2N4O3S |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-25-14-7-10(8-15(26-2)16(14)27-3)17-22-23-18(28)24(17)21-9-11-12(19)5-4-6-13(11)20/h4-9H,1-3H3,(H,23,28)/b21-9+ |
InChI Key |
HBHUZINKNWNDNB-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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